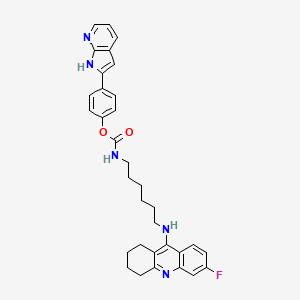
Nsclc-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nsclc-IN-1 is a compound that has garnered significant attention in the field of oncology, particularly for its potential in treating non-small cell lung cancer (NSCLC). This compound is part of a class of targeted therapies designed to inhibit specific molecular pathways involved in the progression of NSCLC. The development of this compound represents a promising advancement in the ongoing battle against lung cancer, which remains one of the leading causes of cancer-related deaths worldwide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nsclc-IN-1 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves cyclization reactions to form the core heterocyclic structure of this compound.
Functional Group Modifications: Subsequent steps include the introduction of functional groups that enhance the compound’s biological activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for large-scale production.
Automation and Continuous Flow Processes: These methods enhance the efficiency and reproducibility of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Nsclc-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
科学研究应用
Nsclc-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential to modulate biological processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
Nsclc-IN-1 exerts its effects by targeting specific molecular pathways involved in the progression of NSCLC. The compound binds to and inhibits key proteins and enzymes that are essential for cancer cell survival and proliferation. This inhibition disrupts the signaling pathways, leading to reduced tumor growth and increased cancer cell apoptosis . The primary molecular targets of this compound include epidermal growth factor receptor (EGFR) and other tyrosine kinases that play a crucial role in NSCLC .
相似化合物的比较
Nsclc-IN-1 is compared with other similar compounds to highlight its uniqueness:
Erlotinib: Another EGFR inhibitor used in NSCLC treatment. This compound may offer improved efficacy or reduced side effects compared to erlotinib.
Gefitinib: Similar to erlotinib, gefitinib targets EGFR but may differ in its binding affinity and pharmacokinetic properties.
Afatinib: A broader spectrum tyrosine kinase inhibitor that targets multiple receptors.
属性
分子式 |
C46H56N2O13 |
|---|---|
分子量 |
844.9 g/mol |
IUPAC 名称 |
[(1S,4S,5S,6R,10R,12S,14R)-12-dodecanoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-4-(4-nitrobenzoyl)oxy-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C46H56N2O13/c1-6-7-8-9-10-11-12-13-14-15-36(49)61-45-26-29(3)44-25-28(2)40(60-42(53)31-18-22-34(23-19-31)48(57)58)46(44,54)38(50)32(24-35(39(44)51)37(45)43(45,4)5)27-59-41(52)30-16-20-33(21-17-30)47(55)56/h16-25,29,35,37-38,40,50,54H,6-15,26-27H2,1-5H3/t29-,35?,37-,38-,40+,44+,45+,46+/m1/s1 |
InChI 键 |
ZZNIUFCSSNXVSD-ZUHMKHOZSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=CC([C@@H]1C2(C)C)C4=O)COC(=O)C5=CC=C(C=C5)[N+](=O)[O-])O)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C |
规范 SMILES |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)COC(=O)C5=CC=C(C=C5)[N+](=O)[O-])O)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)

![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)






